1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone
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Overview
Description
1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone is a complex organic compound with a molecular formula of C18H18N2O3 . This compound features a benzimidazole core, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications .
Preparation Methods
The synthesis of 1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone typically involves multiple steps. One common synthetic route includes the reaction of 2-hydroxyethylbenzimidazole with 4-methoxybenzaldehyde under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity .
Chemical Reactions Analysis
1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted benzimidazole derivatives .
Scientific Research Applications
1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone can be compared with other benzimidazole derivatives, such as:
These compounds share similar structural features but may differ in their specific biological activities and applications.
Properties
IUPAC Name |
1-[4-[[1-(2-hydroxyethyl)benzimidazol-2-yl]methoxy]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(22)14-6-8-15(9-7-14)23-12-18-19-16-4-2-3-5-17(16)20(18)10-11-21/h2-9,21H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWNJVAUGFUFJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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